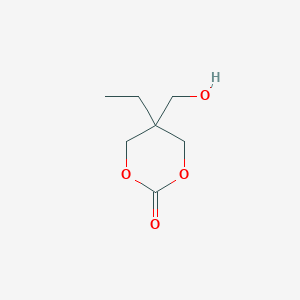

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-7(3-8)4-10-6(9)11-5-7/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLQSQVSYJHWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(=O)OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453353 | |

| Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38802-97-0 | |

| Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyl 5 Hydroxymethyl 1,3 Dioxan 2 One

Enzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally benign alternative to conventional chemical synthesis, often providing high selectivity under mild conditions. lu.se Lipases, in particular, have proven to be versatile catalysts for transesterification reactions crucial to the formation of cyclic carbonates. lu.se

A key chemoenzymatic process for producing six-membered cyclic carbonates involves the lipase-catalyzed transesterification of a triol with a dialkyl carbonate, followed by a thermal cyclization step. lu.senih.gov Research in this area has utilized trimethylolpropane (B17298) (TMP) as a model substrate with dimethyl carbonate (DMC). This reaction, catalyzed by immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym® 435), proceeds in a solvent-free medium where DMC also acts as the solvent. nih.govresearchgate.net

This enzymatic step primarily yields mono-carbonated TMP intermediates. researchgate.net The use of the ethyl-analogue of TMP, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, would be required to produce the target compound, 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one. sigmaaldrich.comnist.gov The enzyme facilitates the reaction between one of the primary hydroxyl groups of the triol and dimethyl carbonate. In silico modeling suggests that the enzyme primarily activates the dimethyl carbonate, which then acts as the acyl donor, while the triol and its derivatives serve as acyl acceptors. nih.gov

Studies have shown that this enzymatic transesterification can achieve high conversion rates. In a batch process, TMP conversion can reach 72%, while a flow reactor setup can enhance this to over 81% under similar conditions. nih.gov

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Catalyst | Novozym® 435 | Novozym® 435 |

| Substrates | Trimethylolpropane (TMP), Dimethyl Carbonate (DMC) | |

| Catalyst Load | 20% (w/w N435:TMP) | 20% (w/w N435:TMP) |

| Time | 12 h | 12 h |

| Conversion | 72% | 81.6% |

Table 1. Comparison of Batch vs. Flow Reactor Performance for the Enzymatic Transesterification of Trimethylolpropane. nih.gov

The enzymatic transesterification predominantly forms linear carbonate intermediates. The subsequent formation of the six-membered cyclic carbonate ring is achieved through a thermal, non-enzymatic intramolecular cyclization. nih.gov This key step involves heating the product mixture from the enzymatic reaction, typically at temperatures between 60-80°C. researchgate.net

Classical Organic Synthesis Routes

Traditional organic synthesis provides robust and versatile methods for constructing heterocyclic systems like this compound. These routes typically involve the acid-catalyzed formation of the dioxane ring, followed by the installation of the carbonate group.

The 1,3-dioxane (B1201747) ring system is classically formed by the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. For the synthesis of the 5-ethyl-5-(hydroxymethyl) substituted core, the required starting material is 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. sigmaaldrich.comasianpubs.org

A documented example involves the reaction of this triol (referred to as 2,2-bis(hydroxymethyl)butanol) with acetophenone (B1666503) in the presence of an acid catalyst to form (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. asianpubs.org This reaction demonstrates the effective construction of the specific 5-ethyl-5-(hydroxymethyl)-1,3-dioxane framework. While this example produces a ketal at the C2 position, the use of formaldehyde (B43269) or its equivalents would lead to the formation of the parent 1,3-dioxane ring.

Once the diol functionality is in place, the cyclic carbonate can be formed through transesterification with a suitable carbonyl source. To avoid the use of highly toxic phosgene (B1210022), greener alternatives like diphenyl carbonate (DPC) are employed. organic-chemistry.orgacs.org The reaction of a diol with DPC, often catalyzed by an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is an efficient method for producing cyclic carbonates under mild conditions. organic-chemistry.orglookchem.com

This methodology can be applied to 1,3-diols to form six-membered cyclic carbonates. The reaction proceeds via a transcarbonation mechanism, where the catalyst activates the diphenyl carbonate, facilitating its reaction with the diol to form the cyclic product and phenol (B47542) as a byproduct. organic-chemistry.org This phosgene-free route is highly efficient and can be performed at moderate temperatures (e.g., 30°C), yielding the desired cyclic carbonate in high yields. organic-chemistry.org

Process Optimization in this compound Synthesis

Optimizing the synthesis of cyclic carbonates is crucial for improving efficiency, yield, and sustainability. Key areas of optimization include the choice of reactor, catalyst system, and reaction conditions.

In the context of enzymatic synthesis, the use of a continuous flow reactor offers significant advantages over traditional batch processes. nih.govvapourtec.com For the lipase-catalyzed synthesis of the cyclic carbonate precursor from trimethylolpropane, a packed-bed flow reactor containing both the immobilized enzyme (Novozym® 435) and molecular sieves was found to be the most efficient setup. nih.gov This configuration allows for the continuous removal of the methanol (B129727) byproduct, which drives the reaction equilibrium towards the products and prevents enzyme inhibition. This approach not only results in higher conversion but also suppresses the formation of undesirable dimers and oligomers, simplifies product recovery, and allows for easier reuse of the biocatalyst. lu.senih.gov

For classical synthesis routes using diphenyl carbonate, optimization focuses on the catalyst system. While various amine catalysts can be used, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as superior for this transformation. lookchem.com

| Entry | Catalyst | Solvent | Yield |

|---|---|---|---|

| 1 | TBD | 2-Me-THF | >99% |

| 2 | MTBD | 2-Me-THF | 83% |

| 3 | DBU | 2-Me-THF | 70% |

Table 2. Optimization of Catalyst for Cyclic Carbonate Synthesis from a Diol and Diphenyl Carbonate. lookchem.com

The data shows that TBD provides a quantitative yield, outperforming other common organosuperbases like MTBD and DBU under identical conditions (2 mol% catalyst, 2-Me-THF solvent, 30°C). lookchem.com Further optimization involves factors like solvent choice and temperature, but the selection of a highly active catalyst is paramount for an efficient and green process. organic-chemistry.orglookchem.com

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 5 Hydroxymethyl 1,3 Dioxan 2 One

Ring-Opening Polymerization (ROP) Studies

Ring-opening polymerization is a primary method for converting cyclic monomers into polymers. For cyclic carbonates, this process is driven by the release of ring strain. The polymerization behavior of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is influenced by the choice of initiator, catalytic system, and the nature of the substituents on the carbonate ring.

Anionic Polymerization Kinetics and Equilibrium Behavior of Six-Membered Cyclic Carbonates

Anionic ROP of six-membered cyclic carbonates often proceeds as an equilibrium polymerization, where the propagation and depropagation steps co-exist. The final monomer conversion is dictated by thermodynamic parameters, including the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. Studies on a series of 5,5-disubstituted-1,3-dioxan-2-ones using potassium tert-butoxide (t-BuOK) as an initiator in tetrahydrofuran (THF) reveal that the substituent's nature significantly affects the equilibrium.

The polymerization is generally characterized by a decrease in entropy due to the loss of translational freedom when the monomer is converted to a polymer chain. This makes a negative enthalpy of polymerization, driven by ring strain, essential for the reaction to be thermodynamically favorable. Research indicates that increasing the steric bulk of the substituents at the 5-position of the dioxane-2-one ring leads to a lower final monomer conversion, suggesting a decrease in polymerizability. This is reflected in the thermodynamic data for related compounds, where bulkier substituents result in a less negative enthalpy of polymerization.

For instance, the anionic equilibrium polymerization of several six-membered cyclic carbonates showed that monomer conversion decreases as the size of the 5-substituents increases. This trend suggests that the polymerizability is reduced due to steric hindrance.

Below is a table summarizing the findings for the anionic polymerization of various 5,5-disubstituted 1,3-dioxan-2-ones, which provides context for the expected behavior of this compound.

| Monomer | Substituents at C5 | Final Monomer Conversion (%) | Polymer Yield (%) | Mn (g/mol) |

|---|---|---|---|---|

| 1,3-dioxan-2-one (B34567) | -H, -H | >99 | 90 | 12,700 |

| 5,5-dimethyl-1,3-dioxan-2-one (B1295347) | -CH₃, -CH₃ | 96 | 85 | 23,500 |

| 5,5-diethyl-1,3-dioxan-2-one | -C₂H₅, -C₂H₅ | 83 | 70 | 31,400 |

| 5-methyl-5-phenyl-1,3-dioxan-2-one | -CH₃, -C₆H₅ | 78 | 66 | 54,000 |

| 5-ethyl-5-phenyl-1,3-dioxan-2-one | -C₂H₅, -C₆H₅ | 48 | 46 | 42,000 |

Data derived from studies on analogous 5,5-disubstituted 1,3-dioxan-2-ones.

Catalytic Systems for Controlled Ring-Opening Polymerization

A variety of catalytic systems have been developed to achieve controlled ROP of cyclic esters and carbonates, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. These systems are broadly applicable to monomers like this compound.

Organocatalysts: Organic bases have emerged as powerful catalysts for ROP. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases are highly effective. These catalysts typically operate through a hydrogen-bonding mechanism, where the catalyst activates an initiating alcohol, which then attacks the monomer. This allows for controlled polymerization, often referred to as living polymerization, where the polymer chains grow linearly with monomer conversion and chain termination or transfer reactions are minimal.

Metal-Based Catalysts: Metal alkoxide complexes are also widely used. Catalysts based on tin (e.g., stannous octoate), aluminum, and other metals facilitate ROP through a coordination-insertion mechanism. In this pathway, the monomer first coordinates to the metal center of the catalyst, followed by the nucleophilic attack of an alkoxide group, leading to the insertion of the monomer into the metal-alkoxide bond and ring opening. Advanced catalyst systems incorporating Group 13 and 15 metals have been developed to provide rapid and controlled polymerization of various cyclic monomers, including carbonates. These systems can produce polymers with well-defined functionalities and can be used to create block copolymers.

Influence of 5-Substituents on Monomer Polymerizability and Polymer Structure

The substituents at the 5-position of the 1,3-dioxan-2-one ring have a profound impact on both the reactivity of the monomer and the properties of the resulting polymer.

Polymerizability: As established in anionic polymerization studies, the steric bulk of the 5-substituents directly correlates with the monomer's polymerizability. Larger substituents decrease the ring strain and sterically hinder the approach of the propagating species to the carbonyl group, leading to a lower ceiling temperature and reduced monomer conversion at equilibrium. Therefore, this compound is expected to have lower polymerizability than the unsubstituted 1,3-dioxan-2-one but may be comparable to or slightly different from the 5,5-diethyl derivative, depending on the conformational effects of the hydroxymethyl group.

Polymer Structure: The 5-substituents are incorporated as pendant groups along the polycarbonate backbone. The ethyl and hydroxymethyl groups of the titular compound impart specific functionalities to the resulting polymer. The ethyl group contributes to the polymer's hydrophobicity and can influence its thermal properties, such as the glass transition temperature. The hydroxymethyl group provides a reactive site for post-polymerization modification, allowing for the attachment of other molecules, cross-linking, or altering the polymer's solubility and hydrophilic character. The presence of this functional group is a key feature for creating advanced materials.

Derivatization of the Hydroxymethyl Functional Group

The primary hydroxyl group in this compound is a valuable handle for chemical modification, enabling the synthesis of a wide range of functional monomers and polymer precursors.

Synthesis of Carbonate Couplers and Polymer Precursors (e.g., Phenyl Carbonate, Imidazolyl Carbonate Derivatives)

The hydroxyl group can be converted into more reactive carbonate functionalities, which are useful as activated monomers or coupling agents.

Phenyl Carbonate Derivatives: Reaction of the hydroxymethyl group with phenyl chloroformate in the presence of a base would yield the corresponding phenyl carbonate derivative. Phenyl carbonates are effective activating groups for subsequent reactions with nucleophiles like amines or other alcohols, proceeding via the release of phenol (B47542).

Imidazolyl Carbonate Derivatives: A highly versatile and reactive intermediate is the imidazolyl carbonate (or imidazole (B134444) carboxylate) derivative. This can be synthesized by reacting the hydroxymethyl group with 1,1'-carbonyldiimidazole (CDI). CDI is a safe and effective alternative to phosgene (B1210022) for activating hydroxyl groups. The resulting imidazolyl carbonate is a bench-stable intermediate that can readily react with a variety of nucleophiles (amines, alcohols, thiols) to form carbamates, carbonates, and thiocarbonates, respectively. This method provides a robust pathway to a library of functional carbonate monomers derived from this compound.

Esterification and Etherification Reactions at the Hydroxyl Moiety

Standard organic transformations can be applied to the hydroxyl group to further expand the range of accessible functional monomers.

Esterification: The hydroxymethyl group can be readily esterified by reaction with acyl chlorides, acid anhydrides, or carboxylic acids (under conditions like Fischer esterification or using coupling agents). This allows for the introduction of a vast array of functional groups, including alkyl chains of varying lengths, polymerizable groups like acrylates or methacrylates, or moieties that impart specific properties such as fluorescence or biocompatibility.

Etherification: Etherification of the hydroxymethyl group, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base and then reacting it with an alkyl halide, can introduce stable ether linkages. This modification can be used to tune the solubility, thermal stability, and chemical resistance of the resulting monomer and subsequent polymer. Additionally, cyclic carbonates themselves can act as etherifying agents for phenolic hydroxyl groups under certain conditions, though this reactivity is more relevant to the modification of other molecules using the carbonate.

Introduction of Diverse Functionalities for Advanced Materials

The functionalization of polymers derived from this compound is pivotal for the development of advanced materials with tailored properties. The inherent hydroxymethyl group on the monomer serves as a versatile anchor point for introducing a wide array of chemical functionalities. This is typically achieved through post-polymerization modification, a strategy that allows for the creation of diverse materials from a single polymeric scaffold.

Research into analogous 1,3-dioxan-2-one systems demonstrates powerful methods for functionalization that are directly applicable to polymers of this compound. A common approach involves converting the hydroxyl group into other reactive moieties that can participate in high-efficiency "click" chemistry reactions. For instance, derivatives of 1,3-dioxan-2-one have been synthesized to include allyl or propargyl groups. rsc.orgresearchgate.net These unsaturated groups are subsequently used for post-polymerization modification via thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, respectively. rsc.org This allows for the attachment of various molecules, including biomolecules, drugs, or imaging agents.

Another well-established strategy involves the use of a protected carboxylic acid group on the monomer, such as in 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one. nih.gov After polymerization, the benzyl protecting group is removed to reveal a carboxylic acid-functionalized polycarbonate. nih.gov These acid groups can then be activated and reacted with amines to form amide bonds, effectively grafting amine-containing side chains onto the polymer backbone. nih.gov This method can be used to introduce complex functionalities for applications like gene delivery. nih.gov

These functionalization strategies are summarized in the table below, illustrating the potential pathways for modifying polymers derived from this compound.

| Functional Group | Introduction Method | Post-Polymerization Reaction | Potential Application |

| Allyl Ether | Esterification of the hydroxymethyl group with an allyl-containing acid chloride. | Thiol-ene "click" chemistry | Biomaterial surface modification, hydrogel formation. rsc.org |

| Propargyl Ether | Esterification of the hydroxymethyl group with a propargyl-containing acid chloride. | Azide-alkyne "click" chemistry (CuAAC) | Drug delivery, bioconjugation. rsc.org |

| Carboxylic Acid | Oxidation of the hydroxymethyl group (pre- or post-polymerization). | Amidation, esterification | Attachment of drugs or targeting ligands. nih.gov |

By leveraging these synthetic strategies, polycarbonates based on this compound can be transformed into a wide range of functional materials suitable for biomedical and other advanced applications.

Reactivity of the Cyclic Carbonate Moiety

The chemical behavior of this compound is largely dictated by the reactivity of its six-membered cyclic carbonate ring. This ring is susceptible to various transformations, including hydrolysis, degradation, and reactions with nucleophiles like alcohols and amines.

Transcarbonation Reactions and Related Transformations

The electrophilic nature of the carbonate carbonyl group in the 1,3-dioxan-2-one ring makes it susceptible to attack by various nucleophiles. These reactions are fundamental to synthesizing new materials and modifying existing ones.

Transcarbonation , or transesterification, involves the reaction of the cyclic carbonate with an alcohol. This reaction opens the ring to form a linear carbonate. This process is particularly relevant in the synthesis of non-cyclic carbonates and can be catalyzed by either acids or bases. mdpi.commdpi.commasterorganicchemistry.com

A highly significant related transformation is the reaction with amines, often termed aminolysis . This reaction results in the formation of a hydroxyurethane, a key structure in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.netresearchgate.net Kinetic studies have revealed that six-membered cyclic carbonates, such as 1,3-dioxan-2-one, are significantly more reactive towards amines than their five-membered counterparts (1,3-dioxolan-2-ones). researchgate.netrsc.org This enhanced reactivity is attributed to lower ring strain in the six-membered ring. researchgate.net The reaction can be promoted by various organocatalysts to achieve high molecular weight polymers at room temperature. researchgate.net

Comparison of Reactivity for Cyclic Carbonates with Amines

| Carbonate Ring Size | Relative Reactivity | Reason | Product of Aminolysis |

|---|---|---|---|

| Six-membered (1,3-dioxan-2-one) | Higher | Lower ring strain energy. researchgate.net | β-hydroxyurethane researchgate.net |

These transformations underscore the versatility of the 1,3-dioxan-2-one ring as a reactive moiety for creating a diverse range of polymeric structures and small molecules.

Spectroscopic and Structural Characterization of 5 Ethyl 5 Hydroxymethyl 1,3 Dioxan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms can be established, and through advanced techniques like NOESY, the three-dimensional arrangement of the atoms in space can be investigated.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one, specific proton signals are expected for the ethyl group, the hydroxymethyl group, the hydroxyl proton, and the methylene protons of the dioxane ring. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. The presence of the carbonate carbonyl, the quaternary carbon at position 5, and the carbons of the ethyl and hydroxymethyl groups can be unequivocally confirmed.

While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on known values for similar structural motifs.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (Ethyl) | ~1.5 - 1.7 | Quartet (q) |

| -CH₃ (Ethyl) | ~0.8 - 1.0 | Triplet (t) |

| -CH₂OH | ~3.6 - 3.8 | Singlet (s) or Doublet (d) |

| -OH | Variable, broad | Singlet (s) |

| Ring -CH₂- (Axial, C4/C6) | ~4.1 - 4.3 | Doublet (d) |

| Ring -CH₂- (Equatorial, C4/C6) | ~4.4 - 4.6 | Doublet (d) |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonate) | ~148 - 150 |

| C5 (Quaternary) | ~40 - 45 |

| C4/C6 (Ring CH₂) | ~70 - 75 |

| -CH₂OH | ~65 - 70 |

| -CH₂- (Ethyl) | ~25 - 30 |

| -CH₃ (Ethyl) | ~7 - 10 |

The 1,3-dioxan-2-one (B34567) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In a 5,5-disubstituted ring like that of this compound, the substituents occupy positions that are roughly axial and equatorial relative to the plane of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is invaluable for determining the spatial proximity of atoms, making it ideal for conformational analysis mdpi.com. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.

For this compound, a NOESY experiment could confirm the chair conformation and the relative orientation of the substituents. Key expected NOE correlations would include:

Interactions between the axial protons on carbons C4 and C6.

Correlations between an axial proton on C4 or C6 and the protons of the substituent that is also in an axial orientation at the C5 position.

Correlations between an equatorial proton on C4 or C6 and the protons of the equatorially oriented substituent at C5.

Such analyses have been successfully applied to related 5-substituted 1,3-dioxane (B1201747) systems to elucidate their preferred conformations in solution researchgate.netresearchgate.net.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands confirming its key structural features.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2970 - 2850 | Medium-Strong |

| Carbonate (C=O) | C=O Stretch | 1810 - 1780 | Strong |

| Ester (C-O) | C-O Stretch | 1300 - 1200 | Strong |

| Alcohol (C-O) | C-O Stretch | 1100 - 1000 | Medium-Strong |

The prominent, sharp peak for the carbonate carbonyl (C=O) stretch at a relatively high wavenumber is highly characteristic of a six-membered cyclic carbonate ring. The broad O-H stretching band confirms the presence of the hydroxyl group.

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR. It is particularly sensitive to non-polar, symmetric vibrations. While specific Raman studies on this compound are not widely available, the technique can offer valuable structural insights into the cyclic carbonate system mdpi.com.

For carbonate-containing molecules, Raman spectroscopy is effective at identifying the fundamental vibrational modes of the carbonate ion msaweb.orgmdpi.comresearchgate.net. Key expected features in the Raman spectrum would include:

A strong band corresponding to the symmetric stretching of the O-C-O bonds within the carbonate group.

Bands related to the deformation and bending modes of the carbonate ring.

Vibrations associated with the C-C skeletal framework of the ethyl group.

This information would complement the IR data to confirm the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula for this compound is C₇H₁₂O₄, corresponding to a molecular weight of approximately 160.17 g/mol .

Upon ionization, the molecular ion ([M]⁺˙) can undergo characteristic fragmentation. The analysis of the resulting fragment ions provides a roadmap to the molecule's structure.

Plausible Fragmentation Pattern and Expected Key Ions

| m/z Value | Proposed Fragment Ion | Description |

| 160 | [C₇H₁₂O₄]⁺˙ | Molecular Ion |

| 131 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 116 | [M - CO₂]⁺˙ | Loss of carbon dioxide (decarboxylation) |

| 101 | [M - C₂H₅ - CO]⁺ or [M - CH₂OH - C₂H₄]⁺ | Subsequent fragmentation |

| 87 | [M - CO₂ - C₂H₅]⁺ | Loss of CO₂ and ethyl group |

The presence of the molecular ion peak would confirm the compound's molecular weight, while the observed fragment ions would provide strong evidence for the presence and connectivity of the ethyl, hydroxymethyl, and cyclic carbonate moieties.

X-ray Crystallography for Solid-State Structural Determination

A thorough review of the scientific literature indicates that, to date, the specific crystal structure of this compound has not been reported. Consequently, there is no available X-ray crystallographic data for this compound to definitively determine its solid-state conformation and intermolecular interactions.

However, crystallographic studies on closely related derivatives of the 5-ethyl-5-(hydroxymethyl)-1,3-dioxane ring system can provide valuable insights into the likely solid-state conformation. One such study determined the crystal structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol asianpubs.org. This compound shares the core 1,3-dioxane ring with the same substitution pattern at the C5 position (an ethyl and a hydroxymethyl group).

The single-crystal X-ray diffraction analysis of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol revealed that the 1,3-dioxane ring adopts a chair conformation, which is a common low-energy conformation for six-membered rings asianpubs.org. In this arrangement, the phenyl substituent at the C2 position occupies an equatorial site asianpubs.org. The study also highlighted the role of the hydroxymethyl group in forming intermolecular hydrogen bonds. Specifically, four adjacent molecules are connected through O-H···O hydrogen bonding interactions, forming a tetrameric structure in the crystal lattice asianpubs.org.

While this information pertains to a derivative and not the target compound, it allows for informed hypotheses about the solid-state structure of this compound. It is probable that the 1,3-dioxan-2-one ring would also adopt a chair conformation. The presence of the hydroxymethyl group suggests that hydrogen bonding would be a significant factor in its crystal packing as well.

The crystallographic data for the derivative (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol is summarized in the table below asianpubs.org.

Table 1. Crystallographic Data for (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₀O₃ |

| Formula Weight (g/mol) | 236.30 |

| Crystal System | Tetragonal |

| Space Group | I4(1)/a |

| a (Å) | 29.921(2) |

| b (Å) | 29.921(2) |

| c (Å) | 5.9627(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5338.1(10) |

| Z | 16 |

| Calculated Density (g/cm³) | 1.176 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 2048 |

| R-factor | 0.0595 |

| wR-factor | 0.1645 |

Applications in Advanced Materials and Specialized Organic Synthesis

Monomer for Isocyanate-Free Polyurethane Synthesis

A significant application of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is in the synthesis of non-isocyanate polyurethanes (NIPUs), specifically polyhydroxyurethanes (PHUs). This approach addresses the environmental and health concerns associated with traditional polyurethane production, which relies on the use of toxic isocyanates and their precursor, phosgene (B1210022).

Development of Polyhydroxyurethanes (PHUs) from Cyclic Carbonates

The synthesis of PHUs from cyclic carbonates involves the ring-opening reaction of the carbonate with a primary amine. This reaction is a step-growth polyaddition that forms a β-hydroxyurethane linkage. The reactivity of six-membered cyclic carbonates, such as this compound, is similar to, and in some cases greater than, their five-membered counterparts, making them effective monomers for this process.

When this compound is reacted with a diamine, the carbonate ring opens to form a polymer chain. The pendant hydroxymethyl group from the monomer remains as a reactive site along the polymer backbone, which can influence the polymer's properties and allow for further modifications. The presence of these hydroxyl groups can enhance the hydrophilicity and biodegradability of the resulting PHU.

The general reaction scheme for the formation of a PHU from a six-membered cyclic carbonate and a diamine is as follows:

A representative scheme illustrating the ring-opening polyaddition of a generic six-membered cyclic carbonate with a diamine to yield a polyhydroxyurethane.

A representative scheme illustrating the ring-opening polyaddition of a generic six-membered cyclic carbonate with a diamine to yield a polyhydroxyurethane.Contribution to Sustainable Polymer Chemistry and Green Materials

The use of this compound in PHU synthesis is a prime example of sustainable polymer chemistry. acs.org This method avoids the use of harmful isocyanates, contributing to a safer production process. acs.org Furthermore, the monomer itself can be synthesized from carbon dioxide, a renewable and abundant C1 feedstock, which aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material. rsc.org

The resulting PHUs are often biodegradable and biocompatible, making them suitable for a range of applications, from biomedical devices to environmentally friendly coatings and adhesives. The ability to create these materials without relying on toxic reagents marks a significant step forward in the development of green materials. acs.org

Precursor for Functional Aliphatic Polycarbonates

Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications. This compound serves as a functional monomer for the synthesis of these advanced polymers through ring-opening polymerization (ROP).

Tailoring Polymer Architectures and Properties through ROP

Ring-opening polymerization of this compound allows for the creation of aliphatic polycarbonates with pendant hydroxyl groups. The ROP of six-membered cyclic carbonates is a thermodynamically favored process and can be controlled to produce polymers with specific molecular weights and narrow polydispersity. researchgate.net

The presence of the hydroxymethyl group on the monomer is crucial for tailoring the properties of the final polymer. This functional group can influence the polymer's solubility, thermal properties, and mechanical strength. For instance, the hydroxyl groups can participate in hydrogen bonding, which can affect the polymer's crystallinity and melting point. By copolymerizing this compound with other cyclic monomers, such as lactones or other carbonates, it is possible to create a wide range of copolymers with finely tuned properties.

Below is a table summarizing the effect of functional groups on the properties of aliphatic polycarbonates:

| Functional Group | Effect on Polymer Properties | Example Monomer |

| Hydroxyl (-OH) | Increases hydrophilicity, provides sites for cross-linking and further functionalization, influences thermal properties through hydrogen bonding. | This compound |

| Allyl (-CH₂CH=CH₂) | Enables post-polymerization modification via thiol-ene click chemistry, allowing for the introduction of various functionalities. | 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one |

| Carboxyl (-COOH) | Increases water solubility, provides sites for conjugation with drugs or biomolecules. | 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (after deprotection) |

Post-Polymerization Functionalization Strategies

The pendant hydroxyl groups on polycarbonates derived from this compound are valuable handles for post-polymerization modification. This allows for the introduction of a wide array of functional groups to the polymer backbone, further expanding its applications.

One common strategy is the esterification of the hydroxyl groups with various carboxylic acids or acyl chlorides. This can be used to attach bioactive molecules, change the polymer's solubility, or introduce cross-linkable moieties. For example, the hydroxyl groups could be reacted with acryloyl chloride to introduce acrylate (B77674) groups, which can then be cross-linked using UV light to form hydrogels.

While thiol-ene click chemistry is a powerful tool for post-polymerization functionalization, it requires the presence of an alkene. researchgate.net However, the hydroxyl group of poly(this compound) can be chemically converted into a group suitable for click chemistry. For example, it could be esterified with a molecule containing an alkyne or an azide, which would then allow for subsequent functionalization via azide-alkyne click chemistry.

The following table outlines potential post-polymerization functionalization strategies for a polycarbonate with pendant hydroxyl groups:

| Reaction | Reagent | Resulting Functional Group | Potential Application |

| Esterification | Carboxylic acid, Acyl chloride | Ester | Attachment of drugs, tuning of hydrophobicity |

| Acrylation | Acryloyl chloride | Acrylate | UV-curable coatings, hydrogel formation |

| Conversion to Azide | Tosyl chloride, followed by Sodium azide | Azide | Click chemistry for bioconjugation |

| Conversion to Alkyne | Propargyl bromide | Alkyne | Click chemistry for material functionalization |

Building Block and Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound and related 1,3-dioxane (B1201747) structures serve as important building blocks and intermediates in complex organic synthesis. researchgate.net The 1,3-dioxane ring can act as a protecting group for a 1,3-diol, which can be deprotected under specific conditions. The presence of the carbonate and hydroxyl functionalities provides multiple reactive sites for further chemical transformations.

Derivatives of this compound, such as (5-ethyl-1,3-dioxan-5-yl)methyl acrylate, are used in the formulation of UV-curable coatings and resins for 3D printing. guidechem.com This highlights the utility of the 5-ethyl-5-(hydroxymethyl)-1,3-dioxane core as a scaffold for creating molecules with specific material properties. In these applications, the core structure provides durability and influences the mechanical properties of the final cured material. guidechem.com

The synthesis of related compounds, such as (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol from 2,2-bis(hydroxymethyl)butanol, demonstrates the accessibility of this class of compounds and their potential as precursors in various synthetic routes. asianpubs.org The inherent chirality and conformational rigidity of the 1,3-dioxane ring can also be exploited in stereoselective synthesis.

Role in the Production of Fine Chemicals and Specialty Monomers.

The chemical compound this compound serves as a valuable precursor in the synthesis of a variety of fine chemicals and, most notably, specialty monomers. Its bifunctional nature, possessing both a cyclic carbonate ring and a primary hydroxyl group, allows for its incorporation into more complex molecular architectures, particularly in the realm of polymer chemistry.

The primary route to synthesizing this and similar functionalized cyclic carbonate monomers often begins with 2,2-bis(hydroxymethyl)alkanoic acids, in this case, 2,2-bis(hydroxymethyl)butanoic acid. This precursor undergoes cyclization to form the 1,3-dioxan-2-one (B34567) ring system. The presence of the hydroxymethyl group provides a reactive handle for further chemical modification, enabling the creation of a diverse range of specialty monomers.

One of the principal applications of this compound is as a monomer in ring-opening polymerization (ROP). The strained six-membered cyclic carbonate is susceptible to ring-opening, which allows for the formation of polycarbonates. These polymers are of significant interest due to their potential biodegradability and biocompatibility. The ethyl group at the 5-position can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility, while the hydroxymethyl group allows for post-polymerization modification or the introduction of specific functionalities into the polymer backbone.

Furthermore, the hydroxyl group can be derivatized prior to polymerization to create a wide array of functional monomers. For example, esterification or etherification of the hydroxymethyl group can introduce moieties that can alter the polymer's properties or provide sites for cross-linking or conjugation. This versatility makes this compound a key building block for advanced materials. While its primary documented use is in the creation of specialty monomers for polymerization, its reactive nature suggests potential for the synthesis of other non-polymeric fine chemicals, although such applications are less commonly reported in the available literature.

Utilization in Diverse Organic Reactions as a Versatile Synthon.

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a versatile synthon due to the presence of two distinct reactive sites: the cyclic carbonate and the hydroxymethyl group. This allows for its participation in a variety of organic reactions to construct more complex molecules.

The hydroxyl group is the more readily reactive site for many common organic transformations. It can undergo a range of reactions typical of primary alcohols, including:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common strategy to introduce new functional groups or to protect the hydroxyl group during subsequent synthetic steps.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers. This can be used to modify the polarity and solubility of the molecule or to attach it to other molecular scaffolds.

Acetal Formation: The hydroxyl group can react with aldehydes or ketones to form acetals, which can serve as protecting groups or as linkages in more complex structures.

Urethane Formation: Reaction with isocyanates to form urethanes, a key reaction in the synthesis of polyurethanes and other materials.

The cyclic carbonate moiety can also participate in various reactions. As previously mentioned, it is susceptible to nucleophilic attack, leading to ring-opening. This can be exploited not only in polymerization but also in the synthesis of smaller molecules where the resulting 1,3-diol structure is desired. The carbonate itself can be a target for certain reagents, although this is less common than reactions involving the hydroxyl group or ring-opening polymerization.

The following interactive data table summarizes some of the key organic reactions where this compound can act as a synthon, highlighting the versatility of its functional groups.

| Reaction Type | Reagent/Conditions | Functional Group Involved | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Hydroxymethyl | Ester derivative |

| Etherification | Alkyl halide, base | Hydroxymethyl | Ether derivative |

| Urethane Formation | Isocyanate | Hydroxymethyl | Urethane derivative |

| Ring-Opening Polymerization | Initiator (e.g., amine, alcohol) | Cyclic Carbonate | Polycarbonate |

This versatility allows chemists to use this compound as a foundational building block in the design and synthesis of a wide range of molecules with tailored properties and functionalities.

Computational Chemistry and Theoretical Modeling of 5 Ethyl 5 Hydroxymethyl 1,3 Dioxan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one.

Electronic Structure Analysis and Reactivity Prediction

While specific DFT studies on this compound are not extensively available in the current literature, analysis of analogous cyclic carbonate monomers allows for the prediction of its electronic properties. Such calculations typically involve the optimization of the molecule's geometry to find its most stable conformation.

Subsequent analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For cyclic esters and carbonates, the LUMO is often localized on the carbonyl carbon, making it susceptible to nucleophilic attack, which is the initiating step in many ROP mechanisms.

Electrostatic potential maps would further reveal the electron density distribution, highlighting electrophilic and nucleophilic sites. The carbonyl oxygen and the hydroxyl group's oxygen atom are expected to be regions of high electron density (nucleophilic), while the carbonyl carbon would be electron-deficient (electrophilic).

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating capability |

| LUMO Energy | +1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.7 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and based on typical values for similar cyclic carbonate monomers. Specific computational studies are required for precise data.

Prediction of Polymerizability and Stability of Related Polymeric Structures

The polymerizability of cyclic monomers is thermodynamically governed by the change in Gibbs free energy during polymerization, which is influenced by ring strain. Quantum chemical calculations can estimate this strain energy. For a six-membered ring like the 1,3-dioxan-2-one (B34567), the ring strain is a significant driving force for ROP.

Computational models can predict the enthalpy of polymerization (ΔHp), a major contributor to the Gibbs free energy change. A negative ΔHp indicates an exothermic process, which is favorable for polymerization. The presence of substituents on the ring, such as the ethyl and hydroxymethyl groups, can influence the ring strain and, consequently, the polymerizability.

Furthermore, computational methods can be employed to assess the stability of the resulting polycarbonate. By modeling oligomeric segments of the polymer, it is possible to calculate properties such as bond dissociation energies and rotational barriers, which provide insights into the thermal and chemical stability of the polymer backbone.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not readily found in published literature, the methodology is highly suited to understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.

For this molecule, MD simulations could reveal the preferred conformations of the 1,3-dioxane (B1201747) ring, which typically adopts a chair conformation. The orientation of the ethyl and hydroxymethyl substituents (axial vs. equatorial) would be a key focus, as this can impact both the monomer's reactivity and the properties of the resulting polymer. A related study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane showed a preference for the chair conformer with an equatorial hydroxymethyl group in polar solvents. researchgate.netresearchgate.net

MD simulations are also invaluable for studying intermolecular interactions in both the neat monomer and in solution. These simulations can quantify the extent of hydrogen bonding involving the hydroxymethyl group, which would significantly influence the monomer's physical properties and its organization in the condensed phase.

Thermodynamic and Kinetic Modeling of Ring-Opening Polymerization Processes

The ring-opening polymerization of cyclic esters is a thermodynamically and kinetically controlled process. wiley-vch.de Computational modeling plays a crucial role in understanding these aspects.

The thermodynamics of ROP are governed by the equilibrium between the monomer and the polymer. wiley-vch.de The key thermodynamic parameters are the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization. For many cyclic monomers, polymerization is enthalpically driven due to the relief of ring strain, while it is entropically disfavored due to the loss of translational degrees of freedom of the monomer. wiley-vch.de This leads to the concept of a ceiling temperature (Tc), above which polymerization is no longer favorable. While specific values for this compound are not available, general thermodynamic data for similar six-membered rings can provide an estimate.

Kinetic modeling of ROP involves simulating the reaction mechanism to determine rate constants for the initiation, propagation, and termination steps. researchgate.net For cyclic carbonates, ROP can be initiated by various species, and the mechanism can be complex. Computational modeling can help elucidate the transition states and activation energies for each step of the reaction, providing a deeper understanding of the polymerization kinetics.

Table 2: Illustrative Thermodynamic and Kinetic Parameters for ROP

| Parameter | Illustrative Value | Significance |

|---|---|---|

| ΔH°p | -20 to -30 kJ/mol | Favorable enthalpy change due to ring strain |

| ΔS°p | -40 to -60 J/(mol·K) | Unfavorable entropy change |

| Tc | ~200 °C | Temperature above which polymerization is not favored |

Note: These values are illustrative and based on general data for the ROP of six-membered cyclic esters. Specific experimental and computational studies are needed for accurate determination.

Structure-Property Relationship Studies through Computational Approaches

A primary goal of computational chemistry in polymer science is to establish relationships between the molecular structure of a monomer and the macroscopic properties of the resulting polymer. For poly(this compound), computational models can predict a range of properties.

By simulating the polymer chain and its interactions, it is possible to estimate properties such as the glass transition temperature (Tg), which is related to chain flexibility and intermolecular forces. The presence of the polar hydroxymethyl side group is expected to lead to hydrogen bonding between polymer chains, which would likely result in a higher Tg compared to a non-functionalized analogue.

Mechanical properties, such as the Young's modulus, can also be estimated through computational simulations of the bulk polymer. These simulations can provide insights into how the molecular-level features, such as the side groups and chain packing, translate into the material's stiffness and strength.

Emerging Research Frontiers and Future Prospects

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of cyclic carbonates often involves hazardous reagents like phosgene (B1210022). Consequently, a significant research effort is directed towards developing greener and more sustainable synthetic pathways for compounds such as 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one.

One of the most promising green approaches is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. researchgate.netvito.bersc.orgrsc.org This strategy aligns with the principles of a circular economy by valorizing a greenhouse gas. The synthesis can be achieved through the coupling of CO2 with corresponding diols, a reaction that is gaining traction for its atom economy. researchgate.net Research is ongoing to develop highly efficient catalytic systems that can facilitate this conversion under mild conditions.

Another sustainable avenue is the use of bio-based diols derived from renewable resources like sugars or glycerol. rsc.orgsemanticscholar.orgnih.gov The diol precursor for this compound, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, can potentially be sourced from biorefineries, further reducing the carbon footprint of the resulting polymer. Enzymatic synthesis is also being explored as a highly selective and environmentally friendly method for producing functionalized cyclic carbonates. ntnu.noresearchgate.netwhiterose.ac.uk

Furthermore, the concept of upcycling commodity polymers presents an innovative route to valuable monomers. Research has demonstrated the feasibility of depolymerizing waste polycarbonates to yield functionalized cyclic carbonates, offering a closed-loop recycling solution.

Table 1: Comparison of Green Synthetic Strategies for Functionalized Cyclic Carbonates

| Synthetic Route | Key Advantages | Challenges |

| CO2 as Feedstock | Utilizes a greenhouse gas, high atom economy. | Requires efficient catalysts, can require high pressure/temperature. |

| Bio-based Diols | Reduces reliance on fossil fuels, potentially lower carbon footprint. | Availability and cost of bio-based precursors, purification challenges. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme cost and stability, slower reaction rates. |

| Polymer Upcycling | Circular economy approach, reduces plastic waste. | Requires efficient depolymerization catalysts, feedstock purity. |

Advanced Catalyst Design for Enhanced Control Over Polymerization

The ring-opening polymerization (ROP) of this compound is the key step in producing functional polycarbonates. The design of advanced catalysts is crucial for achieving precise control over the polymer's molecular weight, architecture, and functionality.

Organocatalysis has emerged as a powerful tool for the controlled ROP of cyclic carbonates. ed.govacs.orgresearchgate.net Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (B124793) derivatives have been shown to promote living/controlled polymerization, enabling the synthesis of well-defined polymers with narrow molecular weight distributions. ed.govresearchgate.net Bifunctional catalysts, which combine a nucleophilic or basic site with a hydrogen-bond donor, are particularly effective in activating both the monomer and the propagating chain end, leading to enhanced polymerization rates and control. nih.gov

Metal-free catalytic systems are gaining significant attention due to their lower toxicity, which is a critical factor for biomedical applications. rsc.orgrsc.org Recent studies have explored the use of strong Brønsted acids and other non-metallic initiators to achieve controlled ROP.

In addition to organocatalysts, research into metal-based catalysts continues to evolve. While traditional tin-based catalysts are effective, concerns about their toxicity have driven the development of catalysts based on more benign metals like zinc, magnesium, and titanium. nih.goved.ac.uksciopen.com The design of the ligand sphere around the metal center is critical for tuning the catalyst's activity and selectivity.

Enzymatic ROP, often employing lipases, offers a biocompatible and highly selective alternative for the polymerization of functional cyclic carbonates. ntnu.nonih.govscispace.com This method is particularly promising for the synthesis of polymers for biomedical applications where high purity and biocompatibility are paramount.

Table 2: Overview of Advanced Catalysts for Ring-Opening Polymerization of Functional Cyclic Carbonates

| Catalyst Type | Examples | Key Features |

| Organocatalysts | DBU, Thiourea, Phosphazenes | Metal-free, good control, tunable activity. ed.govresearchgate.net |

| Bifunctional Catalysts | Thiourea-amines | Enhanced polymerization rates and control through dual activation. nih.gov |

| Metal-based Catalysts | Zinc, Magnesium, Titanium complexes | High activity, potential for stereocontrol. nih.goved.ac.uksciopen.com |

| Enzymatic Catalysts | Lipases (e.g., Novozym 435) | High selectivity, mild conditions, biocompatible. ntnu.nonih.gov |

Exploration of Novel Functional Materials and Specialized Applications

The unique structure of this compound, with its pendant hydroxymethyl group, makes it an ideal building block for a variety of novel functional materials with specialized applications, particularly in the biomedical field.

One of the most promising areas of application is in the development of biodegradable hydrogels for tissue engineering and regenerative medicine. nih.govnih.govresearchgate.netmdpi.com The hydroxyl groups along the polycarbonate backbone can be used as sites for crosslinking to form three-dimensional networks that can mimic the extracellular matrix. These hydrogels can be designed to be injectable and to degrade at a controlled rate, releasing encapsulated cells or therapeutic agents. For instance, in situ-forming poly(carbonate)-graft-poly(ethylene glycol) hybrid hydrogels have been prepared that exhibit tunable swelling, mechanical strength, and degradability. rsc.org

Polymers derived from this monomer are also being investigated for advanced drug delivery systems. The hydroxyl functionality allows for the covalent attachment of drug molecules, creating polymer-drug conjugates with controlled release profiles. For example, hyperbranched aliphatic polycarbonates based on 5-ethyl-5-hydroxymethyl-1,3-dioxan-2-one have been used to create micelles with high drug loading capacity and sustained release. core.ac.uk

Furthermore, the ability to modify the hydroxyl groups opens up possibilities for creating stimuli-responsive polymers. rsc.orgmdpi.com These "smart" materials can undergo changes in their physical or chemical properties in response to external triggers such as pH, temperature, or light, enabling the development of targeted drug delivery systems and advanced sensors. The functionalizability of these polycarbonates also makes them promising candidates as degradable alternatives to widely used hydrophilic polymers like poly(ethylene glycol) (PEG) in nanomedicines. researchgate.net

Table 3: Potential Applications of Polymers Derived from this compound

| Application Area | Key Features of the Polymer | Examples of Potential Use |

| Tissue Engineering | Biodegradable, biocompatible, tunable mechanical properties, crosslinkable. | Scaffolds for cell growth, injectable hydrogels for tissue repair. nih.govnih.govresearchgate.net |

| Drug Delivery | Biocompatible, functionalizable for drug conjugation, controlled degradation. | Polymer-drug conjugates, micelles for targeted cancer therapy. core.ac.uk |

| Stimuli-Responsive Materials | Tunable hydrophilicity, responsive to pH or temperature changes. | "Smart" drug delivery systems, biosensors. rsc.orgmdpi.com |

| PEG Alternatives | Hydrophilic, biocompatible, biodegradable. | Stealth coatings for nanoparticles in nanomedicine. researchgate.net |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one, and how can purity be optimized?

- Methodology : The compound is synthesized via acetalization or ketalization reactions. A common approach involves reacting carbonyl precursors with diols (e.g., 1,3-propanediol) under acidic catalysis. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus ensures water removal, improving yield . Purification involves distillation under reduced pressure (e.g., 104–105°C at 5 mmHg) and verification via refractive index (n20/D ≈ 1.463) . Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for purity assessment .

Q. How is this compound characterized structurally and functionally?

- Methodology :

- Structural analysis : Use - and -NMR to confirm substituent positions and ring conformation. For example, the hydroxymethyl group’s resonance appears at δ ~3.5–4.0 ppm .

- Functional groups : Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches.

- Thermal stability : Differential scanning calorimetry (DSC) determines degradation thresholds, critical for polymer applications .

Advanced Research Questions

Q. How does the integration of this compound into cyclic acetal hydrogels influence osteogenic differentiation, and what experimental controls are critical?

- Methodology :

- Hydrogel synthesis : Co-polymerize with poly(ethylene glycol) diacrylate (PEGDA) and hydroxyapatite (HAp) nanoparticles. Use UV-initiated crosslinking for network formation .

- Biological assays : Encapsulate bone marrow stromal cells (BMSCs) and monitor osteocalcin (OC) and alkaline phosphatase (ALP) expression via qPCR. Include controls without HAp to isolate the compound’s contribution .

- Data contradiction resolution : If inconsistent differentiation outcomes arise, validate protein adsorption on HAp using ELISA and compare degradation kinetics (via mass loss assays) to rule out acidic byproduct interference .

Q. What strategies resolve conflicting data on the reactivity of this compound in polymer networks?

- Methodology :

- Reaction optimization : When forming polyurethane networks with HDI trimer, vary catalyst types (e.g., Novozyme-435 vs. stannous octoate) and monitor urea/carbonate linkage ratios via -NMR .

- Contradiction analysis : If competing hydrolysis or side reactions occur, employ kinetic studies (e.g., in situ FTIR) to track real-time conversion. Compare with model systems (e.g., 6-membered cyclic carbonate analogs) to identify steric or electronic effects .

Q. How can the compound’s degradation profile be tailored for biomedical applications without cytotoxic byproducts?

- Methodology :

- Degradation studies : Incubate hydrogels in PBS at 37°C and quantify mass loss over time. Use LC-MS to detect degradation products.

- Cytocompatibility : Perform MTT assays on fibroblast cells. If toxicity is observed, modify the polymer crosslinking density or incorporate PEGDA to buffer degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.